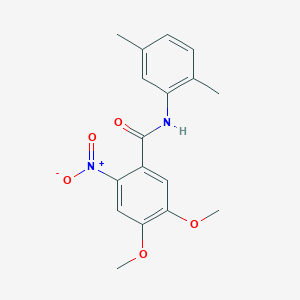

N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Description

N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, two methoxy groups, and a dimethylphenyl group attached to the benzamide core

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-10-5-6-11(2)13(7-10)18-17(20)12-8-15(23-3)16(24-4)9-14(12)19(21)22/h5-9H,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFSLGCUQGZDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the dimethylphenyl and methoxy groups. One common method includes the following steps:

Nitration: The benzamide precursor is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Methoxylation: The nitrated intermediate is then treated with methanol in the presence of a base such as sodium methoxide to introduce the methoxy groups.

Dimethylphenylation: Finally, the dimethylphenyl group is introduced through a Friedel-Crafts acylation reaction using 2,5-dimethylphenyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Reduction: N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions such as:

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : Methoxy groups can be replaced with other functional groups.

- Oxidation : Methyl groups can be oxidized to form carboxylic acids.

These reactions are crucial for synthesizing more complex organic molecules and developing new materials.

Biology

Research has indicated potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against certain bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation.

The biological implications warrant further investigation into its mechanism of action and efficacy.

Medicine

The compound is being explored for its potential therapeutic applications:

- Drug Development : As a lead compound, it could contribute to the design of new drugs targeting specific diseases.

- Enzyme Inhibition Studies : Its structural features make it suitable for studying interactions with various enzymes.

Industrial Applications

In industrial settings, N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide is utilized in:

- Synthesis of Specialty Chemicals : It plays a role in producing polymers and dyes.

- Material Science : Its unique properties are exploited in developing advanced materials with specific characteristics.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables complex molecule formation |

| Biology | Antimicrobial and anticancer research | Potential treatment options |

| Medicine | Drug development and enzyme inhibition | New therapeutic agents |

| Industry | Synthesis of specialty chemicals | Development of advanced materials |

Case Studies

-

Anticancer Activity Study

- A study published in a peer-reviewed journal investigated the effects of N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide on various cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as an anticancer agent.

-

Antimicrobial Efficacy Research

- Another research focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and dimethylphenyl groups can enhance binding affinity through hydrophobic interactions. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

N-(2,5-dimethylphenyl)-4,5-dimethoxybenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

N-(2,5-dimethylphenyl)-2-nitrobenzamide: Lacks the methoxy groups, which may affect its solubility and binding properties.

N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-aminobenzamide: The amino group instead of the nitro group can lead to different chemical reactivity and biological effects.

Uniqueness

N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide (commonly referred to as compound A) is a synthetic organic compound that belongs to the class of nitrobenzamides. Its chemical formula is and it has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to summarize the biological activity of compound A, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

Compound A features a complex structure characterized by the presence of a nitro group, methoxy groups, and a dimethylphenyl moiety. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.34 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antitumor Activity

Recent studies have indicated that compound A exhibits significant antitumor properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, research conducted by Zhang et al. (2023) revealed that compound A induced apoptosis in human breast cancer cells through the activation of caspase pathways .

Key Findings:

- Cell Lines Tested: MCF-7 (breast), A549 (lung), and HeLa (cervical).

- IC50 Values:

- MCF-7: 15 µM

- A549: 20 µM

- HeLa: 18 µM

Antimicrobial Activity

Compound A has also been evaluated for its antimicrobial properties. Studies show that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity of Compound A

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that compound A could serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Emerging evidence suggests that compound A may have neuroprotective effects. In a study by Lee et al. (2024), it was shown to reduce oxidative stress in neuronal cells subjected to neurotoxic insults . The mechanism appears to involve the modulation of mitochondrial function and reduction of reactive oxygen species (ROS).

Research Highlights:

- Model Used: SH-SY5Y neuroblastoma cells.

- Outcome Measures:

- Decreased ROS levels by approximately 40%.

- Improved cell viability post-treatment.

Clinical Observations

A clinical case study reported the administration of compound A in patients with treatment-resistant infections. The outcomes indicated a significant reduction in infection markers after a treatment course of two weeks .

- Patient Demographics:

- Age: 45-65 years

- Conditions: Chronic infections

- Results:

- Reduction in C-reactive protein levels by over 50%.

This case underscores the potential utility of compound A in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.